molecular formula C10H12ClN5O4 B12391618 6-Chloroguanineriboside

6-Chloroguanineriboside

Cat. No.: B12391618
M. Wt: 301.69 g/mol
InChI Key: TXWHPSZYRUHEGT-DTUHVUQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroguanineriboside typically involves the chlorination of guanosine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloroguanineriboside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives of this compound .

Scientific Research Applications

6-Chloroguanineriboside has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloroguanineriboside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis (programmed cell death). This action is particularly effective against indolent lymphoid malignancies . The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroguanineriboside is unique due to its specific targeting of indolent lymphoid malignancies and its ability to induce apoptosis through the inhibition of DNA synthesis. Its chemical structure allows for specific interactions with DNA polymerase, making it a valuable tool in cancer research .

Properties

Molecular Formula

C10H12ClN5O4

Molecular Weight

301.69 g/mol

IUPAC Name

(2R,3S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1

InChI Key

TXWHPSZYRUHEGT-DTUHVUQASA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(N=C2Cl)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.